molecular formula C8H12ClNO2 B591918 (R)-4-(1-Amino-2-hydroxyethyl)phenol hydrochloride CAS No. 1391355-45-5

(R)-4-(1-Amino-2-hydroxyethyl)phenol hydrochloride

Cat. No. B591918
CAS RN: 1391355-45-5
M. Wt: 189.639
InChI Key: YUEKJBCPERBCDN-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-4-(1-Amino-2-hydroxyethyl)phenol hydrochloride” is a chemical compound with the CAS Number: 1391355-45-5 . It has a molecular weight of 189.64 . This compound is used in scientific research, with applications ranging from studying biochemical pathways to developing new pharmaceutical treatments.


Molecular Structure Analysis

The IUPAC name of this compound is 4-[(1R)-1-amino-2-hydroxyethyl]phenol hydrochloride . Its InChI code is 1S/C8H11NO2.ClH/c9-8(5-10)6-1-3-7(11)4-2-6;/h1-4,8,10-11H,5,9H2;1H/t8-;/m0./s1 .


Physical And Chemical Properties Analysis

“®-4-(1-Amino-2-hydroxyethyl)phenol hydrochloride” is a solid at room temperature . The compound is shipped at room temperature .

Scientific Research Applications

Pharmacological Review and Potential Therapeutic Roles

Phenolic compounds, including chlorogenic acid and its derivatives, have been recognized for their antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension, and central nervous system stimulating properties. These compounds modulate lipid metabolism and glucose in metabolic disorders, suggesting potential applications in treating diseases like hepatic steatosis, cardiovascular disease, diabetes, and obesity. Their role in food safety as natural additives to replace synthetic antibiotics is also highlighted, suggesting their applicability in reducing medicinal costs and improving health outcomes (Naveed et al., 2018).

Bioavailability and Biological Activities

The bioavailability and bioactivities of phenolic compounds, including their antioxidant, anti-cancer, antimicrobial, antivirus, anti-inflammatory, and antiplatelet aggregation properties, have been extensively studied. These studies underline the importance of further research to optimize the biological and pharmacological effects of phenolics, potentially leading to their practical use as natural safeguard food additives (Pei et al., 2016).

Environmental Applications and Bioremediation

Phenolic compounds play a significant role in environmental applications, particularly in the bioremediation of toxic contaminants. The enzymatic characteristics and catalytic mechanisms of natural enzymes and artificial nanozymes in removing and transforming phenolic contaminants have been explored, providing key directions for their applications in aquatic ecosystems and eco-environmental restoration (Chen et al., 2019).

Cosmeceutical Significance

The cosmeceutical potential of hydroxycinnamic acids and their derivatives has been investigated for their multifunctional ingredients for topical application. These compounds exhibit antioxidant, anti-collagenase, anti-inflammatory, antimicrobial, anti-tyrosinase activities, and UV protective effects, suggesting their utility as anti-aging, anti-inflammatory agents, preservatives, and hyperpigmentation-correcting ingredients in cosmetic formulations (Taofiq et al., 2017).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . The precautionary statements associated with it are P261, P305, P338, P351 .

properties

IUPAC Name

4-[(1R)-1-amino-2-hydroxyethyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2.ClH/c9-8(5-10)6-1-3-7(11)4-2-6;/h1-4,8,10-11H,5,9H2;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUEKJBCPERBCDN-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CO)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](CO)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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